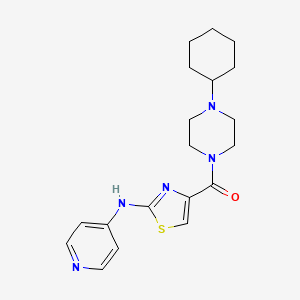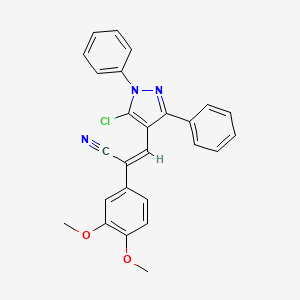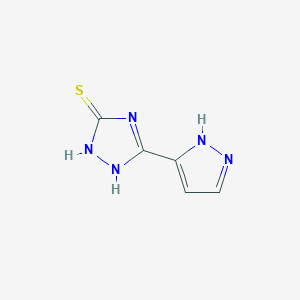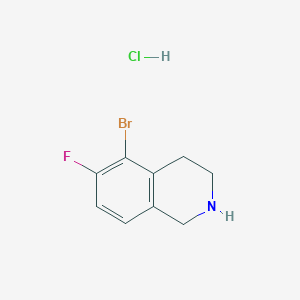![molecular formula C20H19N3O4 B2694571 Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate CAS No. 478248-27-0](/img/structure/B2694571.png)
Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzylamine and a nitro group attached to the quinoline ring and an ethyl ester at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, a common structure in many pharmaceutical compounds. The benzylamine and nitro groups attached to the ring would likely have significant effects on the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group, benzylamine, and ester could affect properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterization
The compound and its derivatives have been the focus of synthesis and characterization studies to explore their potential in various applications. For instance, synthetic methodologies have been developed to create quinoline derivatives, showcasing the compound's relevance in chemical synthesis. The studies involve condensation reactions, cyclization processes, and the exploration of reductive cyclization-rearrangement reactions, highlighting the compound's utility in generating structurally diverse quinolines with potential biological or material applications (Bates & Li, 2002).
Material Science Applications
In the realm of material science , research on quinoline derivatives has demonstrated their potential in photodiode applications. Novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate was synthesized and analyzed for its optical properties, showcasing the material's suitability for organic photodiodes. The study's findings on molecular, structural, and morphological characterizations highlight the potential for developing new organic semiconductor materials (Elkanzi et al., 2020).
Catalytic Applications
Research into the catalytic applications of quinoline derivatives includes the study of ruthenium-catalyzed synthesis of quinoline derivatives from nitroarenes and aliphatic alcohols. This process illustrates the compound's role in facilitating redox reactions between nitroarenes and alcohols, leading to the efficient production of quinoline derivatives. The catalytic activity of ruthenium compounds in these reactions suggests the potential for developing new catalytic processes for synthesizing quinoline-based chemicals (Watanabe, Tsuji, & Shida, 1984).
Structural Studies
The structural studies of quinoline derivatives have also been a focus, with research dedicated to understanding the crystal structure of specific derivatives. Such studies are crucial for designing molecules with desired properties and functionalities, further underscoring the compound's significance in scientific research (Xiang, 2004).
作用機序
特性
IUPAC Name |
ethyl 4-[(4-methylphenyl)methylamino]-6-nitroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-20(24)17-12-21-18-9-8-15(23(25)26)10-16(18)19(17)22-11-14-6-4-13(2)5-7-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUWUQQKVLSEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)


![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2694495.png)
![Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate](/img/structure/B2694497.png)
![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)


